Home > Products > Screening Compounds P132654 > 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione - 137133-35-8

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione

Catalog Number: EVT-3514403
CAS Number: 137133-35-8
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine-3,5-dione is a heterocyclic organic compound belonging to the benzodiazepine class. It serves as a valuable scaffold in synthetic organic chemistry, particularly in medicinal chemistry, due to its versatile reactivity and ability to be functionalized at various positions. [] This compound and its derivatives have shown potential for a variety of applications, making them subjects of ongoing research.

2,3,4,5-Tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester (SB-235349)

  • Compound Description: This compound is a key intermediate in the synthesis of Lotrafiban, a platelet glycoprotein IIb/IIIa receptor antagonist. [, ] It has been investigated in biocatalytic resolution studies using lipases in ionic liquids. []
  • Relevance: This compound shares the core structure of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione with additional substitutions at the 2 and 4 positions. Specifically, it has a methyl ester group at position 2 and a methyl group at position 4. [, ]

(2S)-7-(4,4‘-Bipiperidinylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid hydrochloride (SB-214857-A, Lotrafiban)

  • Compound Description: This compound is a potent and selective antagonist of the platelet glycoprotein IIb/IIIa receptor, used clinically as Lotrafiban. [, ]
  • Relevance: This compound is a derivative of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione, incorporating a chiral center at position 2 and featuring a complex 7-(4,4'-bipiperidinylcarbonyl) substituent and an acetic acid hydrochloride group at position 2. [, ]

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

  • Compound Description: This compound is a significant intermediate in the synthesis of various biologically active compounds, including 5-HT2c receptor agonists, dopamine D2 receptor ligands, and inhibitors of phenylethanolamine N-methyltransferase and Farnesyl transferase. []
  • Relevance: This compound represents a simplified version of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione, where one of the carbonyl groups at position 3 or 5 is replaced with a methylene group and the other with an acetyl group at position 4. []

1-[(2-thiazolin-2-yl)-amino]acetyl-4-(1,3-dithiol-2-ylidene)-2,3,4,5-tetrahydro-1H-1-benzazepin-3,5-dione hydrochloride (KF-14363)

  • Compound Description: KF-14363 exhibits hepatoprotective effects in various experimental liver injury models. It has demonstrated inhibition of D-galactosamine-induced serum transaminase increase, reduction of liver triglyceride levels, and improvement in liver regeneration. [, , ]
  • Relevance: This compound exhibits a similar core structure to 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione, with modifications including a [(2-thiazolin-2-yl)-amino]acetyl group at position 1 and a (1,3-dithiol-2-ylidene) group at position 4. [, , ]

1,5-Dibenzyl-3-propargyl-1,5-benzodiazepine-2,4-dione

  • Compound Description: This compound serves as a precursor for synthesizing triazole derivatives with a benzodiazepine moiety. [, , ]
  • Relevance: This compound is structurally analogous to 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione, differing in the presence of benzyl groups at positions 1 and 5 and a propargyl group at position 3. [, , ]

7-Chloro-5-(2-chlorophenyl)-2,3-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

  • Compound Description: This compound has been identified as an impurity in Lorazepam, a benzodiazepine drug used to treat anxiety and sleep disorders. []
  • Relevance: This compound shares the core structure of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione with the addition of chlorine substituents at positions 7 and on the phenyl ring at position 5. []

2-Phenyl-4'-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbonyl) benzanilide derivatives

  • Compound Description: This series of compounds exhibits antagonist activity against arginine vasopressin (AVP) for both V1A and V2 receptors. Introducing hydrophilic groups to the benzodiazepine ring enhances their oral bioavailability. []
  • Relevance: These compounds are structurally related to 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione through a 1-carbonyl linker on the benzodiazepine ring, connecting it to a benzanilide moiety with a phenyl substituent at position 2'. []

2,3,4,5-Tetrahydro-1-methyl-1H-1,5-benzodiazepine-2,4-diones

  • Compound Description: This series of compounds includes clinically used psychotherapeutic agents like Clobazam and Triflubazam. Their stereochemistry and conformational preferences have been extensively studied using NMR techniques. [, ]
  • Relevance: These compounds are structurally related to 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione, distinguished by a methyl group substitution at position 1 and a shift of one carbonyl group from position 3 to position 4. [, ]
Overview

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione is a member of the benzodiazepine family, which is widely recognized for its pharmacological properties. This compound exhibits a range of effects, including anxiolytic, hypnotic, and muscle relaxant activities. The structural framework of this compound consists of a benzodiazepine ring system that contributes to its biological activity and interaction with various receptors in the central nervous system .

Source and Classification

The chemical is classified under the category of benzodiazepines and is identified by the International Union of Pure and Applied Chemistry name 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione. Its chemical formula is C9H8N2O2 and it has a CAS registry number of 137133-35-8. The compound has been studied for its synthesis methods and potential applications in medicinal chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione generally involves cyclization reactions. One common synthetic route includes the reaction of an aminobenzophenone derivative with an acylating agent under controlled conditions. This process typically leads to the formation of the benzodiazepine ring through a series of steps that may include heating and solvent use to facilitate the reaction .

In industrial contexts, continuous flow chemistry has emerged as a preferred method for synthesizing this compound. This technique allows for efficient production by maintaining optimal reaction conditions and minimizing side reactions, thus enhancing yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione features a bicyclic system that includes a seven-membered diazepine ring fused to a phenyl group. The InChI representation of this compound is as follows:

InChI 1S C9H8N2O2 c12 8 5 10 7 4 2 1 3 6 7 9 13 11 8 h1 4 10H 5H2 H 11 12 13 \text{InChI 1S C9H8N2O2 c12 8 5 10 7 4 2 1 3 6 7 9 13 11 8 h1 4 10H 5H2 H 11 12 13 }

The compound's molecular weight is approximately 164.17 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding oxides using reagents like potassium permanganate.

Reduction: Reduction reactions can convert the compound into various reduced forms using agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups; common reagents include nucleophiles that facilitate these transformations .

The reaction conditions typically require controlled temperatures and appropriate solvents to ensure desired outcomes.

Mechanism of Action

The mechanism of action for 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione primarily involves its binding to benzodiazepine receptors in the central nervous system. This interaction modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), leading to increased inhibitory effects on neuronal excitability. This mechanism underlies its anxiolytic and sedative properties .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione include:

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: Specific melting points vary based on purity but are generally in the range typical for similar compounds.

Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as temperature and pH.

Relevant Data or Analyses

Further studies on its solubility indicate that it is soluble in organic solvents but may have limited solubility in water. Its reactivity profile suggests that it should be handled with care due to potential interactions with strong oxidizing agents .

Applications

Scientific Uses

The primary applications of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione lie within medicinal chemistry. It serves as a scaffold for developing new therapeutic agents targeting anxiety disorders and other conditions related to neurotransmitter imbalances. Additionally, research continues into its potential uses in synthesizing novel compounds with enhanced pharmacological profiles or reduced side effects compared to traditional benzodiazepines .

Synthetic Methodologies for 1,4-Benzodiazepine Derivatives

Classical Cyclocondensation Approaches

Claisen-Schmidt Condensation in Intermediate Chalcone Formation

Classical benzodiazepine synthesis frequently employs carbonyl condensation reactions to form key intermediates. The Claisen-Schmidt condensation, involving the base-catalyzed reaction between an ortho-aminobenzaldehyde derivative and a ketone, generates chalcone-like intermediates. These α,β-unsaturated carbonyl compounds undergo subsequent cyclocondensation with nucleophilic diamines (e.g., ethylene diamine derivatives) to construct the seven-membered diazepine ring. This method efficiently builds the core bicyclic structure but often lacks regioselectivity for C3 and C5 substituents, limiting its applicability for generating highly diverse tetrahydro-1,4-benzodiazepine-3,5-dione libraries [4].

Solution-Phase Synthesis of Tetrahydrobenzodiazepine Scaffolds

Traditional solution-phase routes to 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-ones involve cyclocondensation of 1,2-diaminobenzenes with α-halo carbonyl compounds or α-hydroxy ketones under acidic conditions. For example, reacting 2-aminobenzylamines with α-keto acids or esters facilitates the formation of the 1,4-diazepine ring bearing the critical 3,5-dione functionality. While reliable, these methods frequently require harsh conditions (strong acids, high temperatures) and exhibit moderate yields (typically 50–70%). Recent refinements focus on microwave-assisted cyclocondensation to improve efficiency and reduce reaction times. Nevertheless, functional group tolerance, particularly towards acid- or base-sensitive moieties at the C2 or N1 positions of the target dione, remains a significant limitation [4] .

Metal-Catalyzed Intramolecular Cross-Coupling Strategies

CuI/N,N-Dimethylglycine-Mediated C–N Bond Formation

A significant advancement in benzodiazepine synthesis involves copper-catalyzed intramolecular C–N coupling, enabling efficient ring closure under mild conditions. This method utilizes 1-(2-bromobenzyl)azetidine-2-carboxamides as pivotal precursors. Catalyzed by a CuI/N,N-dimethylglycine system (typically 5–10 mol%) in refluxing 1,4-dioxane with a base like Cs₂CO₃, these precursors undergo highly efficient cyclization (3–6 hours). This process yields 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1,4]diazepin-10(2H)-ones—complex tricyclic structures incorporating a fused azetidine ring. This method boasts exceptional yields (91–98%) and preserves sensitive functional groups like aryl chlorides, allowing further derivatization. The mild conditions represent a major advantage over classical approaches, particularly for synthesizing electron-rich or sterically hindered benzodiazepine-dione precursors [4] .

Azetidine Ring-Opening Reactions for Functional Diversity

The fused azetidine ring within the tricyclic intermediates 7 serves as a versatile springboard for generating diverse 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione analogues via regioselective ring opening. Direct nucleophilic attack on the azetidine is hindered by strain and electronics. However, N-methylation using highly reactive methyl triflate (2 equivalents) quantitatively converts 7 into azetidinium triflate salts 8. These activated intermediates undergo smooth ring-opening by various nucleophiles (NaN₃, KCN, PhSNa) in DMF at ambient temperature. The nucleophile attacks exclusively at the less hindered methylene carbon (C3 of the azetidinium), leading to 3-substituted-ethyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-ones (9) with excellent regioselectivity, confirmed by X-ray crystallography. Yields are generally high and depend on nucleophile strength [4].

Table 1: Azetidinium Ring-Opening with Nucleophiles (Model Substrate 8d)

NucleophileSolventTime (h)Product (Nu =)Yield (%)
NaN₃DMF6N₃ (9da)91
NaN₃THF6N₃85
NaN₃DCM6N₃80
KCNDMF6CN (9db)65
KCNDMF24CN78
PhSNaDMF6SPh (9dc)98
PhONaDMF24-<5

This strategy provides efficient access to 3-functionalized ethyl derivatives of 1,4-benzodiazepine-2-ones (diones after further oxidation or manipulation), significantly expanding the accessible chemical space beyond classical methods. The azide (N₃), nitrile (CN), and sulfide (SPh) functionalities serve as handles for further transformations (e.g., reduction to amines, hydrolysis to acids, oxidation to sulfones) [4].

Solid-Phase and Combinatorial Synthesis Innovations

While classical and catalytic solution-phase methods dominate, solid-phase synthesis offers advantages for generating large benzodiazepine-dione libraries for structure-activity relationship (SAR) studies. Early innovations involved anchoring ortho-aminobenzophenone derivatives or ortho-fluoro nitrobenzenes to resins like Wang or Rink amide linkers. Subsequent steps typically involved nucleophilic displacement with amino esters, reduction of nitro groups (if present), and cyclative cleavage often via amide bond formation under acidic conditions.

Modern combinatorial approaches leverage photocatalyzed cascade reactions for rapid complexity generation. For instance, phenacyl radicals, photogenerated from α-acetoxy acetophenones using an iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆), add to 2-(3-methyl-1H-indol-1-yl)anilines immobilized via their aniline nitrogen. This radical addition triggers an intramolecular cyclization/dehydration cascade directly on the solid support, yielding indole-fused benzodiazepine scaffolds. Cleavage from the resin then provides diverse benzodiazepine structures, including analogues of the core dione system. This method exemplifies the power of combining solid-phase techniques with modern photocatalysis for efficient library synthesis of complex benzodiazepine derivatives .

Table 2: Combinatorial Approaches to Benzodiazepine Scaffolds

StrategyKey FeaturesLinker/CatalystTarget ScaffoldAdvantage
Classical SPPSAnchored aminobenzophenone/amino nitroarene + AA couplingWang/Rink Amide1,4-Benzodiazepine-2,5-dionesHigh purity, iterative synthesis
Photocatalyzed CascadePhenacyl radical addn. + cyclodehydration on resinIr-based PC (e.g., [Ir]PF₆); Acid-labileIndole-fused benzodiazepinesRapid complexity build-up, mild conditions

Abbreviations: SPPS = Solid-Phase Peptide Synthesis; PC = Photocatalyst; AA = Amino Acid; [Ir] = Iridium complex.

Properties

CAS Number

137133-35-8

Product Name

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione

IUPAC Name

1,2-dihydro-1,4-benzodiazepine-3,5-dione

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c12-8-5-10-7-4-2-1-3-6(7)9(13)11-8/h1-4,10H,5H2,(H,11,12,13)

InChI Key

MPKOCPLCVPHANZ-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=O)C2=CC=CC=C2N1

Canonical SMILES

C1C(=O)NC(=O)C2=CC=CC=C2N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.